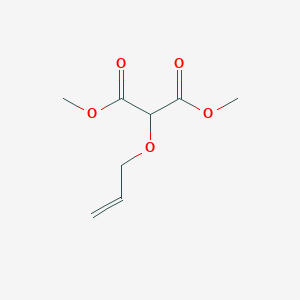

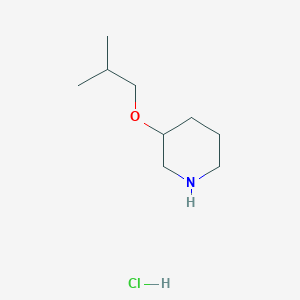

![molecular formula C25H31N3O7S2 B2547564 diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-66-2](/img/structure/B2547564.png)

diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a δ opioid receptor agonist, is achieved through an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate sulfonyl and thienopyridine moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific bond angles and lengths . This information is valuable for predicting the molecular geometry and potential binding interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. The presence of ester, amide, and sulfonyl groups suggests that the compound may undergo hydrolysis, nucleophilic substitution, or condensation reactions under appropriate conditions. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides an example of a domino 1,3-dipolar cycloaddition and elimination reaction, which could be relevant for the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can provide insights into the behavior of the compound . For instance, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate shows that it crystallizes with two independent molecules in the asymmetric unit and features intermolecular and intramolecular hydrogen bonding . These properties are important for understanding the solubility, stability, and potential intermolecular interactions of the compound .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Studies have shown the effectiveness of compounds related to diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate in antimicrobial and antituberculosis activities. Specifically, derivatives have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis DNA gyrase, showing promising results as potential antitubercular agents with significant inhibition activities (Jeankumar et al., 2013; Patel & Agravat, 2007). These findings contribute to the development of new therapeutic agents against tuberculosis and other bacterial infections.

Heterocyclic Compound Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Research has demonstrated their use in creating novel heterocyclic systems with potential pharmacological applications, including as antipsychotic agents and in the synthesis of compounds with vasodilation properties (Ahmed, 2002; Girgis et al., 2008). These studies underscore the versatility of this chemical scaffold in medicinal chemistry and drug design.

Molecular Dynamic Simulation Studies

Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, related to the core structure of diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, on the corrosion of iron. These studies provide insights into the adsorption behaviors and potential as corrosion inhibitors, opening avenues for applications in materials science and engineering (Kaya et al., 2016).

Future Directions

properties

IUPAC Name |

diethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O7S2/c1-3-34-24(30)21-19-12-15-27(25(31)35-4-2)16-20(19)36-23(21)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGOABYAWPVSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

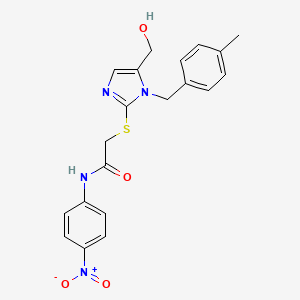

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)

![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)

![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)